Pristanal
Pristanal
Pristanal, also known as (2R)-pristanal or 2SPR-al, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. Thus, pristanal is considered to be an isoprenoid lipid molecule. Pristanal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, pristanal is primarily located in the cytoplasm, membrane (predicted from logP) and peroxisome. Pristanal can be converted into pristanic acid; which is catalyzed by the enzyme fatty aldehyde dehydrogenase. In humans, pristanal is involved in the phytanic Acid peroxisomal oxidation pathway and the oxidation OF branched chain fatty acids pathway. Pristanal is also involved in the metabolic disorder called the refsum disease pathway.
Pristanal is a 2-methyl-branched fatty aldehyde and a saturated fatty aldehyde. It has a role as a human metabolite.
Pristanal is a 2-methyl-branched fatty aldehyde and a saturated fatty aldehyde. It has a role as a human metabolite.
Brand Name:
Vulcanchem
CAS No.:
105373-75-9
VCID:
VC0217276
InChI:
InChI=1S/C19H38O/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20/h15-19H,6-14H2,1-5H3
SMILES:
CC(C)CCCC(C)CCCC(C)CCCC(C)C=O
Molecular Formula:
C19H38O
Molecular Weight:
282.5 g/mol
Pristanal
CAS No.: 105373-75-9
Main Products
VCID: VC0217276
Molecular Formula: C19H38O
Molecular Weight: 282.5 g/mol
CAS No. | 105373-75-9 |
---|---|
Product Name | Pristanal |
Molecular Formula | C19H38O |
Molecular Weight | 282.5 g/mol |
IUPAC Name | 2,6,10,14-tetramethylpentadecanal |
Standard InChI | InChI=1S/C19H38O/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20/h15-19H,6-14H2,1-5H3 |
Standard InChIKey | IZJRIIWUSIGEAJ-UHFFFAOYSA-N |
SMILES | CC(C)CCCC(C)CCCC(C)CCCC(C)C=O |
Canonical SMILES | CC(C)CCCC(C)CCCC(C)CCCC(C)C=O |
Physical Description | Solid |
Description | Pristanal, also known as (2R)-pristanal or 2SPR-al, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. Thus, pristanal is considered to be an isoprenoid lipid molecule. Pristanal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, pristanal is primarily located in the cytoplasm, membrane (predicted from logP) and peroxisome. Pristanal can be converted into pristanic acid; which is catalyzed by the enzyme fatty aldehyde dehydrogenase. In humans, pristanal is involved in the phytanic Acid peroxisomal oxidation pathway and the oxidation OF branched chain fatty acids pathway. Pristanal is also involved in the metabolic disorder called the refsum disease pathway. Pristanal is a 2-methyl-branched fatty aldehyde and a saturated fatty aldehyde. It has a role as a human metabolite. |
Synonyms | Pristanal |
PubChem Compound | 14671060 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume